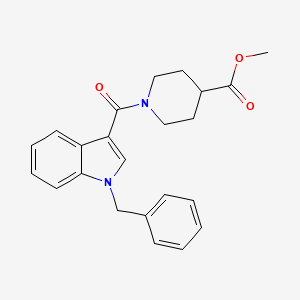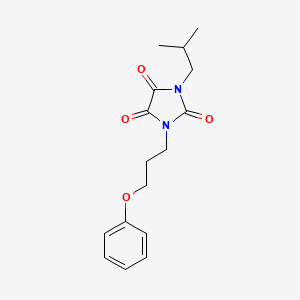
2-(5-fluoro-1H-indol-3-yl)-N-quinolin-6-ylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-fluoro-1H-indol-3-yl)-N-quinolin-6-ylacetamide, also known as FIQ, is a novel compound that has been synthesized and studied for its potential applications in scientific research. This compound has shown promising results in various studies, including its mechanism of action, biochemical and physiological effects, and future directions for research.
Mecanismo De Acción
The mechanism of action of 2-(5-fluoro-1H-indol-3-yl)-N-quinolin-6-ylacetamide involves the inhibition of the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival. 2-(5-fluoro-1H-indol-3-yl)-N-quinolin-6-ylacetamide has been shown to inhibit the activity of this pathway, leading to the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
2-(5-fluoro-1H-indol-3-yl)-N-quinolin-6-ylacetamide has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth and proliferation, as well as the induction of apoptosis (programmed cell death) in cancer cells. 2-(5-fluoro-1H-indol-3-yl)-N-quinolin-6-ylacetamide has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-(5-fluoro-1H-indol-3-yl)-N-quinolin-6-ylacetamide in lab experiments is its high purity and yield, which allows for accurate and reproducible results. However, one limitation of using 2-(5-fluoro-1H-indol-3-yl)-N-quinolin-6-ylacetamide is its high cost, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 2-(5-fluoro-1H-indol-3-yl)-N-quinolin-6-ylacetamide, including its potential as a therapeutic agent for cancer and inflammatory diseases. Further studies are needed to determine the optimal dosage and treatment regimens for 2-(5-fluoro-1H-indol-3-yl)-N-quinolin-6-ylacetamide, as well as its potential side effects and interactions with other drugs. Additionally, research on the synthesis of 2-(5-fluoro-1H-indol-3-yl)-N-quinolin-6-ylacetamide analogs may lead to the development of more potent and selective compounds for scientific research and therapeutic applications.
In conclusion, 2-(5-fluoro-1H-indol-3-yl)-N-quinolin-6-ylacetamide is a novel compound that has shown promising results in various studies, particularly in its potential applications in cancer research and inflammation treatment. Further research is needed to fully understand its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Métodos De Síntesis
The synthesis of 2-(5-fluoro-1H-indol-3-yl)-N-quinolin-6-ylacetamide involves the reaction of 5-fluoroindole-3-carboxylic acid with quinoline-6-amine in the presence of acetic anhydride and pyridine. The resulting product is then purified using column chromatography to obtain 2-(5-fluoro-1H-indol-3-yl)-N-quinolin-6-ylacetamide in high yield and purity.
Aplicaciones Científicas De Investigación
2-(5-fluoro-1H-indol-3-yl)-N-quinolin-6-ylacetamide has been studied for its potential applications in scientific research, particularly in the field of cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 2-(5-fluoro-1H-indol-3-yl)-N-quinolin-6-ylacetamide has also been studied for its potential as an anti-inflammatory and anti-tumor agent.
Propiedades
IUPAC Name |
2-(5-fluoro-1H-indol-3-yl)-N-quinolin-6-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN3O/c20-14-3-5-18-16(10-14)13(11-22-18)9-19(24)23-15-4-6-17-12(8-15)2-1-7-21-17/h1-8,10-11,22H,9H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOQOKBRHQDTTNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)NC(=O)CC3=CNC4=C3C=C(C=C4)F)N=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-fluoro-1H-indol-3-yl)-N-quinolin-6-ylacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Cyclopropyl-[2-methyl-4-(6-methylpyridin-2-yl)piperazin-1-yl]methanone](/img/structure/B7563161.png)

![[4-(5-Chloropyridin-2-yl)piperazin-1-yl]-[2-(propan-2-ylamino)pyridin-3-yl]methanone](/img/structure/B7563182.png)
![3-Ethoxy-1-[4-[3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)propyl]piperazin-1-yl]propan-1-one](/img/structure/B7563185.png)

![N-[2-[benzyl(methyl)amino]ethyl]-4-chlorobenzamide](/img/structure/B7563198.png)


![2-Methyl-1-[4-(2-phenylethyl)-1,4-diazepan-1-yl]propan-1-one](/img/structure/B7563225.png)
![N-[2-fluoro-5-(trifluoromethyl)phenyl]pyrrolidine-1-carboxamide](/img/structure/B7563229.png)

![1-(2-Ethoxyethylsulfanyl)-4-methyl-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B7563239.png)
![3-(benzenesulfonamido)-N-[2-(furan-2-yl)-2-piperidin-1-ylethyl]benzamide](/img/structure/B7563241.png)
![3-(4-Fluorophenyl)-1-[(4-methylphenyl)methyl]pyrazole](/img/structure/B7563245.png)